3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid
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Overview
Description
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is a chemical compound that features a chlorophenyl group, two fluorine atoms, and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-4,4-difluoro-3-oxobutanoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Shares a similar chlorophenyl group but differs in the substitution pattern and presence of dimethyl groups.
Indole derivatives: While structurally different, these compounds also exhibit diverse biological activities and are used in various research applications.
Uniqueness
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is unique due to its combination of a chlorophenyl group, two fluorine atoms, and a hydroxybutanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H9ClF2O3 |
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Molecular Weight |
250.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H9ClF2O3/c11-7-3-1-6(2-4-7)10(16,9(12)13)5-8(14)15/h1-4,9,16H,5H2,(H,14,15) |
InChI Key |
ZKDJHHKFQUDZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C(F)F)O)Cl |
Origin of Product |
United States |
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